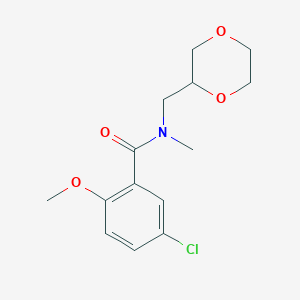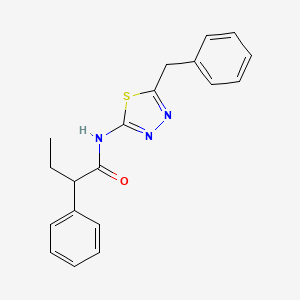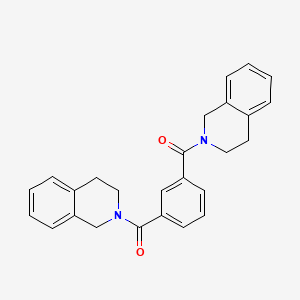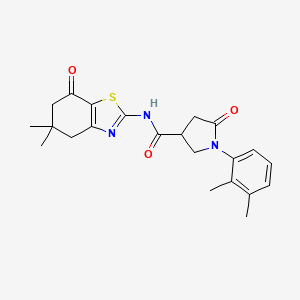![molecular formula C22H24N2O2 B11175878 1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11175878.png)
1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It serves as an ideal precursor for synthesizing bioactive molecules due to its versatile reactivity.
1-(2,3-dimethylphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one: , belongs to the indole family of compounds.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with an appropriate amine (such as 2-methylindole) under suitable conditions.
Reaction Conditions: The reaction typically occurs in a solvent (e.g., ethanol or acetonitrile) with an acid catalyst (e.g., p-toluenesulfonic acid).
Industrial Production: While industrial-scale production methods may vary, the synthesis usually employs efficient and scalable processes.
Chemical Reactions Analysis
Reactivity: 1H-indole-3-carbaldehyde undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: 1H-indole-3-carbaldehyde derivatives are valuable building blocks in organic synthesis, especially for constructing heterocyclic compounds.
Biology and Medicine: These derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: They find applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
- The compound’s effects result from interactions with specific molecular targets and signaling pathways.
- Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Uniqueness: 1H-indole-3-carbaldehyde stands out due to its versatile reactivity and biological significance.
Similar Compounds: Other related compounds include indole derivatives like indole-3-acetic acid and tryptophan.
Remember that this compound’s multifaceted nature makes it an intriguing subject for scientific exploration!
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(2-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H24N2O2/c1-14-7-6-10-19(16(14)3)23-13-18(12-21(23)25)22(26)24-15(2)11-17-8-4-5-9-20(17)24/h4-10,15,18H,11-13H2,1-3H3 |
InChI Key |
STIRVBILJFRYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CC(=O)N(C3)C4=CC=CC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzamido-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175800.png)
methanone](/img/structure/B11175805.png)
![11-(4-methoxyphenyl)-3-methyl-10-(phenoxyacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11175806.png)


![2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11175839.png)
![2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11175842.png)

![2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide](/img/structure/B11175851.png)
![6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11175859.png)


![2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11175874.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11175877.png)
